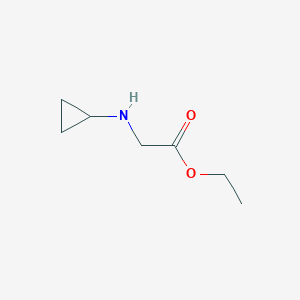

2-(环丙基氨基)乙酸乙酯

概述

描述

Ethyl 2-(cyclopropylamino)acetate is a chemical compound that is part of a broader class of cyclopropane derivatives. These compounds are of significant interest in organic chemistry due to their unique structural features and potential applications in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of cyclopropane ester derivatives, which are structurally related to ethyl 2-(cyclopropylamino)acetate, can be achieved through various synthetic routes. One such method involves the use of ethyl-2-(2-chloroethyl)acrylate as a versatile α-cyclopropylester cation synthon. This compound reacts efficiently with different nucleophiles through a Michael addition followed by intramolecular capture of the incipient ester enolate, leading to functionalized cyclopropane esters in high yields . Additionally, ethyl cyclopropylidene acetate, an analog of the target compound, can be prepared using an acid-catalyzed Wittig reaction and is used in aprotic double Michael reactions to synthesize spirocyclopropyl substituted bicyclo[2.2.2]octanes .

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl 2-(cyclopropylamino)acetate has been determined through crystallographic studies. For instance, the crystal and molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate provides insights into the bond parameters and special spectroscopy information, which can be compared to other similar esters to understand the influence of steric and electronic effects on the molecule .

Chemical Reactions Analysis

Cyclopropane derivatives undergo various chemical reactions that can be used to synthesize a wide range of products. For example, the oxidative scission of ethyl 2,2-dimethoxycyclopropanecarboxylates with lead tetraacetate results in the formation of monoalkylated fumaric acid diesters and unusual anhydride bis-acetals . Lewis acid-mediated reactions of 1-cyclopropyl-2-arylethanone derivatives with different esters provide methods for synthesizing benzofuran derivatives in moderate yields .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 2-(cyclopropylamino)acetate are not detailed in the provided papers, the properties of related cyclopropane esters can be inferred. These compounds typically exhibit unique reactivity due to the strained cyclopropane ring, which can influence their boiling points, solubility, and stability. The electronic and steric effects of substituents on the cyclopropane ring also play a crucial role in determining the chemical behavior of these molecules .

Relevant Case Studies

One of the case studies involves the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a naphthopyran derivative. The crystal structure of this compound was determined, and it exhibited significant antitumor activity against certain cancer cell lines . This highlights the potential of cyclopropane esters in medicinal chemistry and drug discovery.

科学研究应用

合成和化学反应

2-(环丙基氨基)乙酸乙酯及其衍生物参与各种化学反应和合成。例如,环丙亚甲基乙酸乙酯(一种相关化合物)是通过酸催化的 Wittig 反应制备的,并用于双迈克尔反应以生成螺环丙基取代的双环[2.2.2]辛烷 (Spitzner 和 Swoboda,1986 年)。此外,1,4-苯二氧杂环-2-羧酸乙酯(一种用于药物生产的化合物)在脂肪酶催化的反应中动力学拆分,证明了 2-(环丙基氨基)乙酸乙酯在酶促过程中的潜力 (Kasture 等,2005 年)。

药理学研究

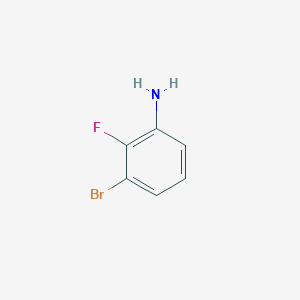

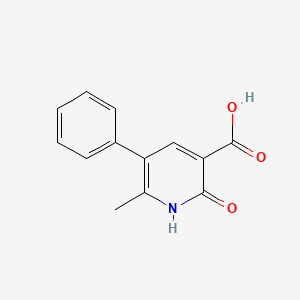

2-(环丙基氨基)乙酸乙酯衍生物已在药理学研究中得到探索。一项研究合成了具有环丙基部分的溴酚衍生物,显示出对碳酸酐酶和乙酰胆碱酯酶的有效抑制作用,这对于治疗阿尔茨海默病和帕金森病等疾病非常重要 (Boztaş 等,2019 年)。此外,与 2-(环丙基氨基)乙酸乙酯类似的化合物在一项研究中表现出显着的抗炎和镇痛活性,表明它们作为 COX-2 抑制剂的潜力 (Consalvi 等,2015 年)。

生物技术生产

乙酸乙酯与 2-(环丙基氨基)乙酸乙酯密切相关,已对其可持续的微生物生产进行了研究。这项研究对于从可再生资源中创造环保溶剂至关重要 (Zhang 等,2020 年);(Löser 等,2014 年)。

属性

IUPAC Name |

ethyl 2-(cyclopropylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)5-8-6-3-4-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZPZBSGYPGXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289712 | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71922-62-8 | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71922-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(cyclopropylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

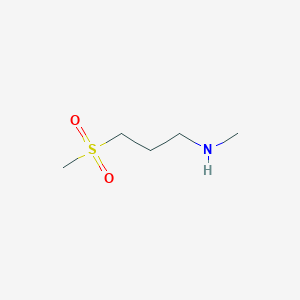

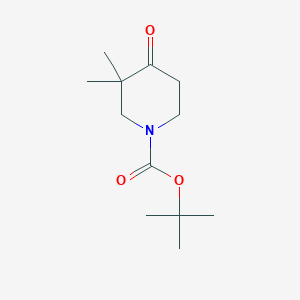

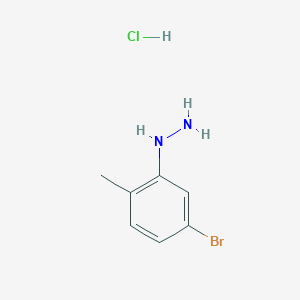

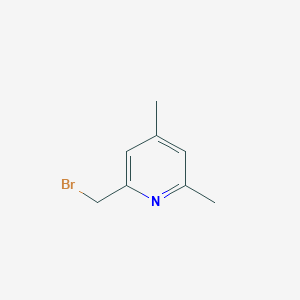

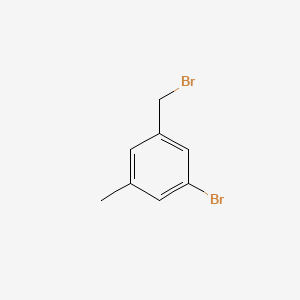

Synthesis routes and methods I

Procedure details

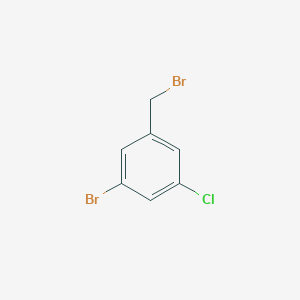

Synthesis routes and methods II

Procedure details

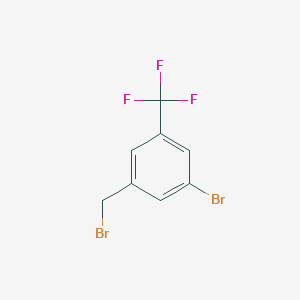

Synthesis routes and methods III

Procedure details

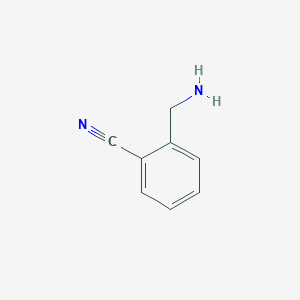

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。